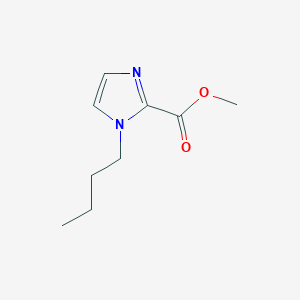

methyl 1-butyl-1H-imidazole-2-carboxylate

Description

Significance of the Imidazole (B134444) Scaffold in Advanced Organic Synthesis

The imidazole scaffold is a five-membered aromatic heterocycle with two nitrogen atoms and is considered a vital structural motif in the realm of organic synthesis. researchgate.netchemeo.com Its unique physicochemical properties, including its amphoteric nature which allows it to act as both an acid and a base, make it a versatile building block. nih.gov The imidazole ring is present in numerous biologically active compounds, such as the amino acid histidine and the neurotransmitter histamine, highlighting its fundamental role in biochemistry. researchgate.netchemscene.com In advanced organic synthesis, the imidazole framework is utilized for its ability to form stable complexes with metals, act as a catalyst, and serve as a precursor for the synthesis of more complex molecules, including pharmaceuticals and ionic liquids. researchgate.netrsc.org Modern synthetic strategies, such as microwave-assisted and metal-catalyzed reactions, have further expanded the accessibility and diversity of imidazole derivatives. chemeo.com

Overview of Imidazole-2-Carboxylate Derivatives in Contemporary Chemical Research

Within the broad family of imidazole compounds, imidazole-2-carboxylate derivatives have garnered substantial attention in contemporary research. The introduction of a carboxylate group at the C2 position of the imidazole ring significantly influences the molecule's electronic properties and provides a handle for further functionalization. These derivatives are key intermediates in the synthesis of a variety of compounds. jocpr.com Research has shown their potential in medicinal chemistry, for example, in the development of inhibitors for enzymes like metallo-β-lactamases, which are involved in antibiotic resistance. enamine.net The carboxylate group can be readily converted into other functional groups such as amides, aldehydes, or alcohols, making these compounds versatile starting materials for creating diverse molecular architectures. jocpr.comnih.gov

Research Focus on Methyl 1-Butyl-1H-Imidazole-2-Carboxylate within Imidazole Chemistry

The specific compound, this compound, combines three key structural features: the core imidazole-2-carboxylate scaffold, a methyl ester group, and a butyl group at the N1 position. The N-alkylation with a butyl group is a common strategy to enhance lipophilicity, which can influence solubility and reactivity in organic solvents. The methyl ester at the C2 position is a reactive site, allowing for potential transformations to create a library of related compounds. While extensive research on this exact molecule is not widely documented in publicly available literature, its structure suggests it serves as a valuable intermediate in organic synthesis, likely in the development of new ionic liquids, N-heterocyclic carbene (NHC) precursors, or as a building block in the synthesis of larger, more complex target molecules. researchgate.netacs.org

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-butylimidazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-3-4-6-11-7-5-10-8(11)9(12)13-2/h5,7H,3-4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKHZWFHURJEIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=CN=C1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 1 Butyl 1h Imidazole 2 Carboxylate and Analogs

Direct Carboxylation Approaches to Imidazole-2-Carboxylates

Direct carboxylation methods focus on the introduction of a carboxyl group at the C2 position of the imidazole (B134444) ring. This is often a challenging position to functionalize directly due to the electronic properties of the heterocycle.

A common strategy for the C2-functionalization of N-substituted imidazoles is through direct metalation, followed by quenching with an electrophile. In the case of carboxylation, the electrophile is carbon dioxide. This process involves the deprotonation of the most acidic proton on the imidazole ring, which is located at the C2 position, using a strong organolithium base such as n-butyllithium. acs.org

The reaction proceeds by treating the N-substituted imidazole, for example, 1-butylimidazole, with n-butyllithium in an inert aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. This generates a highly reactive 2-lithio-1-butylimidazole intermediate. This organolithium species is then quenched by bubbling carbon dioxide gas through the reaction mixture or by pouring the mixture over dry ice. Subsequent acidic workup protonates the resulting carboxylate salt to yield the corresponding 1-butyl-1H-imidazole-2-carboxylic acid.

Reaction Scheme for Lithiation and Carboxylation:

Lithiation: 1-Butylimidazole + n-Butyllithium → 1-Butyl-2-lithioimidazole + Butane

Carboxylation: 1-Butyl-2-lithioimidazole + CO₂ → Lithium 1-butyl-1H-imidazole-2-carboxylate

Acidification: Lithium 1-butyl-1H-imidazole-2-carboxylate + H⁺ → 1-Butyl-1H-imidazole-2-carboxylic acid + Li⁺

This carboxylic acid can then be esterified to the desired methyl ester as described in section 2.2.1.

Imidazolium (B1220033) salts have been investigated for their ability to capture and transfer carbon dioxide. Specifically, 1,3-dialkylimidazolium-2-carboxylates can act as CO₂ carriers. researchgate.net These zwitterionic species are essentially N-heterocyclic carbene (NHC)-CO₂ adducts. The CO₂ moiety can be transferred to a suitable nucleophile. While this method is more commonly demonstrated for the carboxylation of other substrates, the underlying principle involves the reversible capture and release of CO₂ by the imidazolium species.

The formation of the imidazolium-2-carboxylate itself can be achieved by the reaction of an imidazolium salt with a base in the presence of CO₂. The reactivity of these adducts allows for the transfer of the carboxyl group, representing a potential, though less direct, route to imidazole-2-carboxylates.

Esterification and Hydrolysis Pathways

These pathways involve the manipulation of the carboxylate functionality, either by creating an ester from a carboxylic acid or by hydrolyzing an ester to the corresponding acid.

Once the imidazole-2-carboxylic acid is obtained, standard esterification methods can be employed to synthesize the methyl ester.

Fischer Esterification: This classic method involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and heating the mixture. The equilibrium is driven towards the ester product by using an excess of methanol or by removing the water formed during the reaction.

Reagents like Thionyl Chloride or Oxalyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to yield the methyl ester.

Carbodiimide-Mediated Esterification: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used to activate the carboxylic acid. In the presence of methanol and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), the ester is formed in high yield under mild conditions.

Imidazole-Based Reagents: Imidazole carbamates have been developed as chemoselective esterification reagents. researchgate.net These compounds react with carboxylic acids to form an acylimidazole intermediate, which is then susceptible to nucleophilic attack by an alcohol to form the ester.

| Method | Reagents | General Conditions |

|---|---|---|

| Fischer Esterification | Methanol, Strong Acid Catalyst (e.g., H₂SO₄) | Heating, excess methanol |

| Via Acyl Chloride | SOCl₂ or (COCl)₂, then Methanol, Base (e.g., Pyridine) | Anhydrous conditions |

| Carbodiimide Coupling | DCC or EDCI, Methanol, DMAP | Mild, room temperature |

The reverse reaction, the hydrolysis of a methyl imidazole-2-carboxylate to the corresponding carboxylic acid, is also a fundamental transformation. This is typically achieved through saponification, which involves base-mediated hydrolysis.

The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a co-solvent like methanol or ethanol (B145695) to ensure solubility. operachem.com The mixture is typically heated to drive the reaction to completion. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and methanol. An acidic workup is then required to protonate the carboxylate and isolate the free carboxylic acid.

Reaction Scheme for Saponification:

Base Hydrolysis: Methyl 1-butyl-1H-imidazole-2-carboxylate + NaOH → Sodium 1-butyl-1H-imidazole-2-carboxylate + Methanol

Acidification: Sodium 1-butyl-1H-imidazole-2-carboxylate + HCl → 1-Butyl-1H-imidazole-2-carboxylic acid + NaCl

Imidazole itself can act as a catalyst for the hydrolysis of esters, particularly those with good leaving groups. acs.orgrsc.org This occurs via a nucleophilic catalysis mechanism where imidazole attacks the ester to form an acylimidazolium intermediate, which is then more readily hydrolyzed by water.

Imidazole Ring Formation Strategies Incorporating Carboxylate Functionality

Instead of adding the carboxylate group to a pre-formed imidazole ring, it is also possible to construct the ring from acyclic precursors that already contain the necessary functionality. Various multicomponent reactions and cyclization strategies have been developed for the synthesis of substituted imidazoles.

One such approach involves the reaction of α-dicarbonyl compounds, aldehydes, amines, and a source of ammonia (B1221849). By choosing starting materials that bear a carboxylate or ester group, this functionality can be incorporated directly into the final imidazole product.

For instance, a one-pot synthesis of imidazole-4-carboxylates has been achieved through the microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides, derived from 1,2-diaza-1,3-dienes. By modifying the substituents on the starting materials, a variety of functionalized imidazole-4-carboxylates can be prepared. While this example leads to a 4-carboxylate, similar principles of ring construction can be envisioned for the synthesis of 2-carboxylate analogs.

Another strategy involves the reaction of amidines with α-haloketones bearing an ester group. The cyclization would lead to an imidazole ring with the ester substituent at a position determined by the connectivity of the starting materials.

| General Strategy | Key Precursors | Resulting Imidazole Moiety |

|---|---|---|

| Multicomponent Reactions | α-Dicarbonyl compounds, Aldehydes, Amines, Ammonia source | Substituted Imidazoles |

| Cyclization of Azavinyl Azomethine Ylides | 1,2-Diaza-1,3-dienes, Amines, Aldehydes | Imidazole-4-carboxylates |

| Amidine and α-Haloketone Cyclization | Amidines, α-Haloketones with ester functionality | Substituted Imidazoles |

Regioselective Synthesis Protocols for Substituted Imidazoles

Regioselectivity is a critical aspect of imidazole synthesis, ensuring that substituents are placed at the desired positions on the heterocyclic ring. rsc.org Various protocols have been developed to control this aspect, primarily through multi-component reactions and cycloaddition strategies.

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. acs.org For imidazole synthesis, MCRs offer a convergent and atom-economical route to highly substituted products. nih.gov A common approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and an ammonium (B1175870) salt (often ammonium acetate (B1210297) as the ammonia source). rsc.org The choice of catalyst can be crucial in these reactions, influencing both yield and selectivity. rsc.org For instance, catalysts like HBF₄–SiO₂, LiBF₄, and Zn(BF₄)₂ have been effectively used in both three-component (3-MCR) and four-component (4-MCR) syntheses of substituted imidazoles. rsc.org

These reactions allow for significant diversity in the final product, as each of the starting components can be varied. For example, using different aldehydes and primary amines allows for the introduction of various substituents at the C2 and N1 positions of the imidazole ring, respectively.

Table 1: Examples of Multi-Component Reactions for Imidazole Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Debus Synthesis (3-MCR) | 1,2-Diketone, Aldehyde, Ammonium Acetate | HBF₄–SiO₂ | 2,4,5-Trisubstituted Imidazoles |

| 4-MCR | 1,2-Diketone, Aldehyde, Amine, Ammonium Acetate | Zn(BF₄)₂ | 1,2,4,5-Tetrasubstituted Imidazoles |

| Van Leusen (3-MCR) | Aldimine, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃) | 1,4,5-Trisubstituted Imidazoles |

This table provides an overview of common multi-component strategies for synthesizing substituted imidazole cores.

Cycloaddition reactions, particularly [3+2] cycloadditions, are powerful methods for constructing five-membered heterocyclic rings like imidazoles. acs.org In this approach, a three-atom component (1,3-dipole) reacts with a two-atom component (dipolarophile) to form the ring.

A prominent example is the van Leusen imidazole synthesis, which involves the base-mediated reaction of tosylmethyl isocyanide (TosMIC) with an aldimine. nih.gov TosMIC serves as a three-atom synthon in this [3+2] cycloaddition. The reaction proceeds through the formation of a cyclic intermediate, followed by the elimination of p-toluenesulfinic acid to yield the imidazole ring. nih.gov This method is highly versatile for preparing 1,4- and 1,4,5-substituted imidazoles. nih.gov

Other [3+2] cycloaddition protocols utilize different dipole/dipolarophile combinations. For instance, the reaction of 2H-azirines with nitrones in the presence of an acid catalyst can regioselectively produce 1,2,4,5-tetrasubstituted imidazoles. organic-chemistry.org Metal catalysts, such as copper and zinc, can also mediate [3+2] cycloadditions to afford multisubstituted imidazoles with high regioselectivity. acs.orgorganic-chemistry.org

Metal-Catalyzed Synthetic Routes

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the formation of substituted imidazoles is no exception. Catalysts based on copper, rhodium, and nickel enable unique and efficient bond formations and cyclization pathways.

Copper-catalyzed reactions are central to many synthetic strategies. In the context of imidazole synthesis, copper catalysis is particularly relevant for decarboxylative coupling reactions. These methods typically involve the coupling of a carboxylic acid with another partner, where the carboxyl group is extruded as carbon dioxide. acs.org

While direct decarboxylative synthesis of the imidazole ring is less common, copper catalysts play a key role in tandem processes. For example, a protocol involving a tandem Palladium/Copper-catalyzed intermolecular cross-coupling cascade has been developed. acs.orgnih.gov In this system, a copper(I) catalyst facilitates the decarboxylation of an ortho-bromobenzoic acid to form an organocuprate species. This species then undergoes transmetalation with a palladium(II) complex, ultimately leading to C-N bond formation and the construction of fused imidazole systems. nih.gov The efficiency of such reactions is highly dependent on the presence of both the copper and palladium catalysts. nih.gov

Rhodium-catalyzed transannulation is an elegant strategy for converting one heterocyclic ring system into another. This method has been successfully applied to the synthesis of highly substituted imidazoles from stable and readily available N-sulfonyl-1,2,3-triazoles. nih.govacs.org

In a typical reaction, a rhodium(II) catalyst, such as rhodium(II) acetate or rhodium(II) octanoate, promotes the ring opening of the N-sulfonyl triazole. nih.govacs.org This process generates a reactive rhodium iminocarbenoid intermediate with the extrusion of dinitrogen. nih.gov This intermediate is then trapped by a nitrile, which serves as the source for the N1 and C2 atoms of the new imidazole ring. The subsequent cyclization and aromatization afford the fully substituted imidazole product in good to excellent yields. organic-chemistry.orgnih.gov This reaction is highly modular, allowing for the synthesis of a wide array of imidazoles by varying the substituents on the starting triazole and the nitrile coupling partner. nih.gov

Table 2: Rhodium-Catalyzed Transannulation of Triazoles with Nitriles

| Triazole Substrate | Nitrile Substrate | Rhodium Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Tosyl-4-phenyl-1H-1,2,3-triazole | Benzonitrile | Rh₂(OAc)₄ | 51 | acs.org |

| 1-Tosyl-4-phenyl-1H-1,2,3-triazole | Benzonitrile | Rh₂(Oct)₄ | 82 | nih.govacs.org |

| 1-Tosyl-4-butyl-1H-1,2,3-triazole | Acetonitrile | Rh₂(OAc)₄ | 75 | nih.gov |

This table summarizes representative yields for the rhodium-catalyzed synthesis of N-sulfonyl imidazoles from N-sulfonyl triazoles and nitriles.

Nickel catalysis provides another effective route for constructing the imidazole ring. One notable method is the cyclization of amido-nitriles to form disubstituted imidazoles. rsc.org This protocol is advantageous due to its mild reaction conditions and tolerance for a variety of functional groups, including aryl halides and other heterocycles. rsc.org

The proposed mechanism involves the nickel-catalyzed addition to the nitrile group of the amido-nitrile substrate. rsc.org This is followed by a sequence of steps including proto-demetallation, tautomerization, and dehydrative cyclization to furnish the final 2,4-disubstituted NH-imidazole product. rsc.org The yields for this transformation can range from poor to excellent, depending on the specific coupling partners used. rsc.org This method represents a valuable tool for accessing imidazoles that might be difficult to synthesize via other routes.

Gold-Catalyzed [3+2] Addition Protocols

Gold-catalyzed reactions have emerged as powerful tools in organic synthesis due to the unique ability of gold complexes to activate alkynes and other unsaturated systems under mild conditions. researchgate.netrsc.org One conceptual approach to the synthesis of substituted imidazoles involves a gold-catalyzed [3+2] cycloaddition. In a related synthesis of 4-amino substituted imidazoles, a gold catalyst facilitates the reaction between N-iminylsulphilimine and ynamides. rsc.org This process proceeds through the formation of an α-imino gold carbene intermediate, which then undergoes cyclization. rsc.org

While a direct protocol for this compound using this method is not explicitly detailed in the reviewed literature, a plausible synthetic route can be extrapolated. The synthesis would conceptually involve the reaction of a gold-activated alkyne with a suitable three-atom nitrogen-containing synthon. The regioselectivity of such reactions is a key aspect, and the choice of gold catalyst and ligands can be crucial in directing the formation of the desired isomer. nih.govnih.gov The development of bifunctional ligands has been shown to control regioselectivity in gold-catalyzed reactions by facilitating specific deprotonation steps of intermediates. nih.gov

Base-Catalyzed Reactions

Base-catalyzed methods are fundamental in heterocyclic synthesis. For the formation of imidazole-2-carboxylates, a base-catalyzed [3+2] cycloaddition has been reported. This reaction involves the addition of an anion derived from a methylene (B1212753) isocyanide to a ketenimine, which allows for the synthesis of C-2 unsubstituted imidazoles and is tolerant of ester functional groups. rsc.org

Another relevant base-catalyzed process is the N-alkylation of a pre-formed imidazole ring. The synthesis of 1-butylimidazole, a precursor to the target molecule, can be achieved by reacting imidazole with a butyl halide in the presence of a base. nih.gov Studies on the N-alkylation of imidazoles have explored various bases, including potassium hydroxide on alumina, which provides good yields under mild conditions. beilstein-journals.org The regioselectivity of N-alkylation on unsymmetrically substituted imidazoles is influenced by steric and electronic factors of the substituents, as well as the reaction medium (neutral vs. basic). otago.ac.nz

Optimization of Synthetic Conditions for Imidazole-2-Carboxylates

The efficiency and selectivity of the synthesis of imidazole-2-carboxylates are highly dependent on the reaction conditions. Careful optimization of parameters such as the solvent system, reaction temperature, and the choice of catalysts and bases is essential for achieving high yields of the desired product.

Influence of Solvent Systems and Reaction Temperature

The choice of solvent and the reaction temperature can significantly impact the rate and outcome of chemical reactions. In the synthesis of 1-butylimidazole-based ionic liquids, a related transformation, microwave-assisted synthesis in the absence of a solvent has been shown to produce higher yields compared to conventional heating in a solvent. rsc.org For the N-alkylation of imidazoles, solvents like toluene (B28343) and methanol have been utilized at their reflux temperatures. beilstein-journals.org

The effect of temperature on the yield of esterification reactions, such as the synthesis of n-butyl carboxylates, has been systematically studied. Generally, an increase in temperature initially leads to a higher yield, but excessive temperatures can promote side reactions or catalyst degradation, leading to a decrease in yield. researchgate.net For instance, in the synthesis of a specific n-butyl carboxylate, the optimal temperature was found to be 110°C. researchgate.net The viscosity and conductivity of ionic liquids, which can be analogous to reaction media, are also significantly influenced by temperature. researchgate.net

The following interactive table summarizes the conceptual influence of solvent and temperature on the yield of a hypothetical synthesis of this compound based on general principles observed in similar reactions.

| Solvent | Temperature (°C) | Hypothetical Yield (%) | Notes |

|---|---|---|---|

| Toluene | 80 | 65 | Moderate yield at lower temperature. |

| Toluene | 110 | 85 | Higher temperature improves reaction rate and yield. |

| Methanol | 65 | 70 | Refluxing methanol provides good yield. |

| Solvent-free (Microwave) | 120 | 92 | Microwave irradiation can significantly enhance yield and reduce reaction time. |

Role of Catalysts and Bases in Reaction Efficiency and Selectivity

The choice of catalyst and base is paramount in controlling the efficiency and regioselectivity of the synthesis of substituted imidazoles. In gold-catalyzed reactions, the ligand on the gold center plays a critical role. The use of bifunctional phosphine (B1218219) ligands, for example, can enable highly regioselective transformations by facilitating specific deprotonation events of reaction intermediates. nih.gov The counterion of the gold catalyst can also influence the reaction yield by affecting the electrophilicity of the catalytic species. rsc.org

In base-catalyzed N-alkylation of unsymmetrical imidazoles, the nature of the base and the reaction medium determines whether the reaction proceeds through the free base or the imidazole anion, which in turn affects the ratio of the resulting N-alkylated isomers. otago.ac.nz Stronger bases in nonpolar solvents can favor deprotonation at the C-2 position of the imidazole ring, leading to different regiochemical outcomes compared to reactions with weaker bases. nih.gov For the synthesis of 1-butylimidazole, various basic catalysts have been employed, including solid-supported bases which offer the advantage of easy separation and potential for recycling. beilstein-journals.org

The following interactive table illustrates the hypothetical role of different catalysts and bases on the efficiency and selectivity of the synthesis of this compound.

| Catalyst/Base | Reaction Type | Hypothetical Yield (%) | Hypothetical Selectivity (Regioisomer Ratio) | Notes |

|---|---|---|---|---|

| Gold(I) with Buchwald-type ligand | [3+2] Cycloaddition | 88 | 95:5 | Ligand enhances catalytic activity and selectivity. |

| Gold(I) with simple phosphine ligand | [3+2] Cycloaddition | 75 | 80:20 | Lower selectivity compared to specialized ligands. |

| Potassium Hydroxide on Alumina | N-Alkylation | 90 | N/A (on pre-formed ring) | Efficient and reusable solid-supported base. |

| Sodium tert-butoxide in Toluene | C-H Functionalization/Alkylation | 70 | High for C2 | Strong base favoring specific deprotonation. |

Reactivity and Mechanistic Studies of Imidazole 2 Carboxylates

Generation and Advanced Reactivity of N-Heterocyclic Carbenes (NHCs)

Catalytic Applications of In Situ Generated NHCs in Organic Transformations

Nucleophilic Attack Pathways and Carbonyl Activation

The C2 position of the imidazolium (B1220033) ring is susceptible to nucleophilic attack. In the context of imidazolium cations, the dominant degradation pathway in the presence of hydroxide (B78521) is predicted to be the nucleophilic addition–elimination at the C2 atom. acs.org This process involves the attack of a nucleophile, such as a hydroxide ion, on the sp2-hybridized carbon atom at the C2 position of the imidazole (B134444) ring. acs.org Following the initial attack, a C-N bond can be broken, leading to ring-opening. acs.org

The activation of the carbonyl group in imidazole-2-carboxylates is intrinsically linked to the electronic environment of the imidazole ring. Malonic acid derivatives, for instance, undergo mild decarboxylative activation in the presence of N,N'-carbonyldiimidazole (CDI). This process generates a carbonyl imidazole intermediate, which is highly reactive towards nucleophiles. organic-chemistry.org The proposed mechanism involves the formation of a ketene (B1206846) intermediate that is rapidly trapped by imidazole. organic-chemistry.org While this example involves an external activating agent, it highlights the inherent reactivity of carbonyl groups linked to an imidazole moiety.

In the formation of N,N'-disubstituted imidazolium-2-carboxylates from N-substituted imidazoles and dimethyl carbonate (DMC), a key step involves the nucleophilic attack of the in situ generated NHC on CO2 to form the C-C bond of the carboxylate. acs.org This demonstrates the nucleophilic character of the C2 position after deprotonation and the subsequent activation of the carbonyl group of CO2.

The table below summarizes the key aspects of nucleophilic attack and carbonyl activation in imidazole systems.

| Process | Key Features | Relevant Species | Reference |

| Nucleophilic Attack at C2 | The primary degradation pathway for imidazolium cations in the presence of hydroxide. | Imidazolium cations, Hydroxide | acs.org |

| Carbonyl Activation by CDI | Mild decarboxylative activation of malonic acid derivatives to form reactive carbonyl imidazole intermediates. | N,N'-carbonyldiimidazole (CDI), Malonic acid derivatives | organic-chemistry.org |

| Carboxylate Formation | Nucleophilic attack of an N-heterocyclic carbene on CO2. | N-heterocyclic carbene (NHC), Carbon dioxide | acs.org |

Mechanistic Studies on NHC Stability and Deactivation Pathways

N-heterocyclic carbenes (NHCs) are often generated from imidazolium salt precursors. The stability of these NHCs is a critical factor in their catalytic activity. One of the primary deactivation pathways for catalysts involves the degradation of the NHC ligand.

Degradation of the imidazole moiety can occur through several pathways, including oxidation and photodegradation. nih.gov In the presence of oxidizing agents or light, the imidazole ring can undergo reactions leading to the formation of various degradation products. nih.gov The keto tautomer of the Breslow intermediate, which can be formed during certain NHC-catalyzed reactions, has been postulated as a catalyst deactivation pathway. nih.gov

Imidazolium salts themselves can degrade, often initiated by nucleophilic attack at the C2 position, as mentioned previously. acs.org The stability of the imidazolium ring can be enhanced by introducing sterically bulky substituents at the C2, C4, and C5 positions, which increases the energy barrier for degradation. acs.org

The following table outlines key factors influencing NHC stability and their deactivation pathways.

| Factor/Pathway | Description | Impact on Stability/Activity | Reference |

| N-Substitution | Alkyl groups on the nitrogen atoms of the imidazole ring. | Can block enzymatic degradation, affecting biodegradability. | researchgate.net |

| Oxidation/Photodegradation | Degradation of the imidazole ring in the presence of oxidizing agents or light. | Leads to the formation of inactive species. | nih.gov |

| Breslow Intermediate Tautomerization | Formation of the keto tautomer of the Breslow intermediate. | Postulated as a catalyst deactivation pathway. | nih.gov |

| Nucleophilic Attack at C2 | Attack by nucleophiles on the C2 position of the imidazolium ring. | A primary degradation pathway for imidazolium precursors. | acs.org |

| Steric Hindrance | Bulky substituents on the imidazole ring. | Can increase the energy barrier for degradation, enhancing stability. | acs.org |

Carbon Dioxide Reactivity with Imidazole Derivatives

The reaction of carbon dioxide with imidazole derivatives is a well-studied area, particularly in the context of CO2 capture and utilization. Imidazolium-based systems can chemically react with CO2 to form carboxylate species.

Formation of Carboxylate Species via CO2 Interaction with Imidazolium Systems

The formation of 1,3-dialkylimidazolium-2-carboxylates can be achieved through the reaction of an N-alkylimidazole with an alkylating agent like dimethyl carbonate, which also serves as the source of the carboxylate group. rsc.org This reaction involves both N-alkylation and C-carboxylation. rsc.org

Another pathway for carboxylate formation involves the deprotonation of the C2-hydrogen of an imidazolium cation by a base, leading to the formation of a transient N-heterocyclic carbene. This carbene then readily reacts with CO2 to form the imidazolium-carboxylate. nih.gov This route is considered a dominant pathway for CO2 capture in certain imidazolium-based ionic liquids. nih.gov The presence of a basic anion in an ionic liquid can facilitate this chemisorption of CO2, leading to the formation of a carboxylate at the imidazolium ring.

DFT calculations have elucidated a three-step pathway for the formation of NHC-CO2 adducts from imidazole and dimethyl carbonate:

An SN2 methyl transfer from DMC to the imidazole. acs.org

A proton transfer from the resulting imidazolium C-H to the carboxylate counterion, which produces the free NHC. nih.gov

The nucleophilic attack of the NHC on CO2 to form the NHC-CO2 adduct. acs.orgnih.gov

Proposed Concerted Mechanisms in Carboxylation Reactions

While the stepwise mechanism involving a free NHC is widely supported, concerted mechanisms have also been proposed for certain carboxylation reactions. In the context of the formation of NHC-CO2 adducts from imidazole and dimethyl carbonate, the subsequent bond cleavage (C2-H, O-C) and bond-forming (C-C, O-H) steps after the initial alkylation have relatively low energy barriers. acs.org

The table below summarizes the mechanisms of carboxylate formation.

| Mechanism | Description | Key Intermediates/States | Reference |

| Stepwise (via free NHC) | Deprotonation to form NHC, followed by nucleophilic attack on CO2. | N-heterocyclic carbene (NHC) | acs.orgnih.govnih.gov |

| From Alkyl Carbonates | N-alkylation followed by C-carboxylation. | Imidazolium ion, Carboxylate counterion | acs.orgrsc.org |

| Concerted/Rapid Sequential | Low energy barriers for bond cleavage and formation after initial alkylation. | Transition states with simultaneous bond breaking and forming characteristics | acs.org |

Investigating Degradation Pathways and Thermal Stability Profiles

The thermal stability of imidazole derivatives is a critical parameter for their practical applications, especially at elevated temperatures. Understanding their degradation pathways is essential for predicting their long-term performance and potential environmental impact.

Analysis of Alkyl Group Transfer within Imidazole Systems During Thermal Processes

The thermal degradation of imidazoles can proceed through various pathways, including reversible ring-opening, which can lead to the formation of precursors like diones, carbonyls, and amines. ntnu.no For N-alkylated imidazoles, the degradation can also involve the alkyl substituents.

The thermal stability of imidazole derivatives is influenced by the nature of their substituents. nih.gov Studies on nitro-imidazole derivatives have shown that the position of the substituents significantly affects their thermal stability. nih.gov Generally, imidazole heterocycles are known to contribute to the thermal stability of organic materials. nwpu.edu.cn

Thermogravimetric analysis (TGA) is a common technique used to assess the thermal stability of imidazole-based compounds. For instance, TGA of imidazol(in)ium-2-carboxylates shows a characteristic weight loss corresponding to the release of CO2, regenerating the NHC. uliege.be The temperature at which this decarboxylation occurs is an indicator of the thermal stability of the C-C bond.

The following table presents data on the decomposition temperatures of some imidazole derivatives, providing a comparative view of their thermal stability.

| Compound Type | Decomposition Temperature (°C) | Atmosphere | Reference |

| Imidazolium-based Ionic Liquids | Varies significantly with anion and alkyl chain length | Inert/Oxidising | researchgate.net |

| [Bmim][Dca] | Mass loss of ~2% at 160°C over 10h | - | researchgate.net |

| [Emim][NTf2] | - | Nitrogen | researchgate.net |

| Imidazol(in)ium-2-carboxylates | Decarboxylation temperature depends on N-substituents | - | uliege.be |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of methyl 1-butyl-1H-imidazole-2-carboxylate. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure, confirming the connectivity and chemical environment of each atom.

¹H, ¹³C, and ¹⁵N NMR spectroscopy collectively offer a comprehensive characterization of the imidazole (B134444) derivative. In synthetic chemistry, NMR is routinely used to monitor the progress of reactions, such as the N-alkylation of an imidazole precursor or the esterification of the carboxylic acid. The disappearance of signals from starting materials and the concurrent appearance of new, distinct signals corresponding to the product provide a clear indication of reaction completion and purity.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would show characteristic signals for the butyl chain protons (triplet for the terminal methyl, multiplets for the methylene (B1212753) groups), a singlet for the ester's methyl group, and distinct signals for the two protons on the imidazole ring.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would display unique signals for each carbon in the butyl group, the methyl ester group, the carbonyl carbon, and the three carbons of the imidazole ring. The chemical shifts are sensitive to the electronic environment, allowing for unambiguous assignment. researchgate.netspectrabase.com

¹⁵N NMR: The nitrogen atoms of the imidazole ring are also NMR active. ¹⁵N NMR spectroscopy is particularly valuable for probing the electronic structure of the heterocycle. nih.gov The chemical shifts of the two nitrogen atoms are distinct, reflecting their different bonding environments (one N-alkylated, the other an imine-type nitrogen). acs.orgsemanticscholar.org These shifts are sensitive to factors like protonation, coordination to metal ions, and hydrogen bonding, making ¹⁵N NMR a powerful probe for studying intermolecular interactions. nih.govacs.orgacs.org

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous compounds.

| Atom Type | Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Imidazole Ring | C2 | - | ~140-145 |

| Imidazole Ring | C4-H | ~7.1-7.3 | ~128-130 |

| Imidazole Ring | C5-H | ~7.0-7.2 | ~120-122 |

| Carboxylate | C=O | - | ~160-165 |

| Carboxylate | O-CH₃ | ~3.8-4.0 | ~51-53 |

| Butyl Chain | N-CH₂ | ~4.1-4.3 | ~47-49 |

| Butyl Chain | -CH₂- | ~1.7-1.9 | ~31-33 |

| Butyl Chain | -CH₂- | ~1.3-1.5 | ~19-21 |

| Butyl Chain | -CH₃ | ~0.9-1.0 | ~13-14 |

X-ray Crystallography for Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

While the N-alkylated imidazole ring of this compound cannot act as a hydrogen bond donor, the imine nitrogen (N3) and the carbonyl oxygen of the ester group are potential hydrogen bond acceptors. researchgate.netsemanticscholar.org In the absence of strong hydrogen bond donors, the crystal packing is governed by weaker interactions. These include C-H···N and C-H···O interactions, van der Waals forces, and potential π-π stacking between imidazole rings of adjacent molecules. researchgate.netresearchgate.net The arrangement of molecules in the crystal lattice, or crystal packing, is the result of these cumulative interactions, which seek to achieve the most thermodynamically stable structure. iucr.orgstanford.edu

The imidazole moiety is a classic ligand in coordination chemistry, readily binding to transition metals through its basic imine nitrogen (N3). wikipedia.orgresearchgate.net The presence of the carboxylate group in this compound introduces an additional potential coordination site. Depending on the metal ion and reaction conditions, the ligand can act as a monodentate ligand, coordinating solely through the imidazole nitrogen, or as a bidentate chelating ligand, involving both the nitrogen and a carbonyl oxygen. mdpi.comnih.govresearchgate.net X-ray crystallography of such metal complexes is crucial for elucidating the precise coordination environment, including the coordination number of the metal, the geometry of the complex (e.g., tetrahedral, square planar, octahedral), and the specific bond lengths between the metal and the ligand's donor atoms. mdpi.commdpi.com

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the molecular formula can be confirmed with high accuracy by measuring the precise mass of the molecular ion.

For this compound, the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The molecule also undergoes characteristic fragmentation upon ionization, providing further structural information. Common fragmentation pathways for N-alkylated imidazole esters include:

Loss of the alkoxy group: Cleavage of the C(O)-OCH₃ bond leading to the loss of a methoxy (B1213986) radical (•OCH₃) or methanol (B129727) (CH₃OH). libretexts.org

Decarboxylation: Loss of the entire methyl carboxylate group.

Fragmentation of the N-butyl chain: Cleavage at different points along the alkyl chain, most commonly the loss of a propyl radical (•C₃H₇) via β-cleavage relative to the ring, leading to a stable fragment. researchgate.net

Ring Integrity: The imidazole ring itself is quite stable and typically does not fragment easily under standard MS conditions. nih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules by measuring the absorption of infrared radiation. For this compound, the IR spectrum reveals characteristic vibrational modes corresponding to its distinct structural components: the imidazole ring, the butyl group, and the methyl ester functional group.

The analysis of the spectrum is typically divided into specific wavenumber regions where particular vibrations are known to occur. The key functional groups of this compound produce distinct absorption bands that allow for its structural confirmation.

Key Vibrational Modes and Functional Group Assignments:

C-H Stretching Vibrations: The region from 2800 to 3200 cm⁻¹ is dominated by C-H stretching vibrations. The butyl group's aliphatic C-H bonds (both symmetric and asymmetric stretches of -CH₃ and -CH₂) typically absorb in the 2850-3000 cm⁻¹ range. vscht.cz In contrast, the C-H stretching vibrations of the imidazole ring are expected at higher wavenumbers, generally between 3000 and 3200 cm⁻¹. researchgate.net

Carbonyl (C=O) Stretching: A strong and sharp absorption band, characteristic of the ester's carbonyl group, is expected in the region of 1720-1740 cm⁻¹. The exact position of this peak can be influenced by the electronic environment of the imidazole ring.

Imidazole Ring Vibrations: The imidazole ring itself gives rise to several characteristic bands. The C=N and C=C stretching vibrations within the ring typically appear in the 1500-1650 cm⁻¹ range. researchgate.net These bands are crucial for confirming the presence of the heterocyclic core. Skeletal vibrational modes involving in-plane bending of the ring's C-H bonds are also observed at lower frequencies, often around 1174 cm⁻¹. nih.gov

C-O Stretching: The ester functional group also features C-O stretching vibrations. The C-O bond stretch between the carbonyl carbon and the ester oxygen typically results in a strong band between 1200 and 1300 cm⁻¹.

C-N Stretching: The C-N stretching vibrations of the imidazole ring are generally found in the 1000-1200 cm⁻¹ region. researchgate.net

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. It contains a complex series of bands resulting from various bending and stretching vibrations (e.g., C-H bending, C-C skeletal vibrations). This complex pattern is unique to the molecule and serves as a "fingerprint" for its identification.

The following table summarizes the expected characteristic IR absorption bands for this compound based on the analysis of its functional groups and related compounds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

|---|---|---|

| 3000-3200 | C-H Stretch | Imidazole Ring |

| 2850-3000 | C-H Stretch | Butyl & Methyl Groups |

| 1720-1740 | C=O Stretch | Ester Carbonyl |

| 1500-1650 | C=N and C=C Stretch | Imidazole Ring |

| 1200-1300 | C-O Stretch | Ester |

| 1000-1200 | C-N Stretch | Imidazole Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Acid Dissociation Constant Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used method for determining the acid dissociation constant (pKa) of ionizable compounds. ijper.org This technique is particularly suitable for molecules like this compound, which contain a chromophore—the imidazole ring—that is close to an ionization center. nih.gov The pKa value is a critical physicochemical parameter that indicates the extent of ionization of a compound at a given pH.

The determination of pKa using UV-Vis spectroscopy relies on the principle that the protonated and deprotonated forms of the molecule exhibit different UV absorption spectra. nih.gov The imidazole ring can be protonated at one of its nitrogen atoms. This protonation event alters the electronic structure of the ring, leading to a shift in the wavelength of maximum absorbance (λ_max) and/or a change in the molar absorptivity.

The experimental procedure involves preparing a series of buffer solutions with a range of known pH values. A constant concentration of this compound is added to each buffer, and the UV-Vis spectrum is recorded. As the pH of the solution changes, the equilibrium between the protonated (BH⁺) and neutral (B) forms of the imidazole moiety shifts.

By plotting the absorbance at a selected wavelength against the pH, a sigmoidal titration curve is generated. The pKa value corresponds to the pH at the inflection point of this curve, where the concentrations of the protonated and deprotonated species are equal. Several methods, including the Henderson-Hasselbalch equation and various spectrophotometric titration analyses, can be applied to the spectral data to calculate the precise pKa value. ijper.org This spectrophotometric method is advantageous due to its simplicity, accuracy, and the small amount of sample required. nih.govresearchgate.net

The following table illustrates hypothetical data that would be collected in such an experiment to determine the pKa of an imidazole derivative.

| pH of Buffer Solution | Absorbance at λ_max (e.g., 230 nm) | Predominant Species |

|---|---|---|

| 2.0 | 0.850 | Protonated (BH⁺) |

| 4.0 | 0.845 | Protonated (BH⁺) |

| 5.0 | 0.790 | Mixture |

| 6.0 | 0.575 | Mixture (pKa region) |

| 7.0 | 0.360 | Mixture |

| 8.0 | 0.305 | Neutral (B) |

| 10.0 | 0.300 | Neutral (B) |

Computational Chemistry and Theoretical Investigations

Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules at an atomic level. For methyl 1-butyl-1H-imidazole-2-carboxylate, theoretical studies offer insights into its electronic structure, dynamic behavior, and structure-property relationships, complementing experimental data.

Advanced Applications in Chemical Synthesis and Materials Science

Methyl 1-Butyl-1H-Imidazole-2-Carboxylate as a Versatile Synthetic Intermediate

In the realm of organic synthesis, an intermediate is a molecule that is formed from reactants and reacts further to give the desired product. The structural features of this compound—namely the reactive sites on the imidazole (B134444) ring and the modifiable ester group—position it as a highly adaptable intermediate for constructing more elaborate chemical architectures.

The imidazole framework is a privileged structure found in numerous natural products and pharmaceuticals. nih.govlifechemicals.com Compounds like this compound serve as essential building blocks for the synthesis of complex molecular targets. chemshuttle.com The ester functional group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, ketones, or other functional groups through standard organic reactions. acs.org

Furthermore, the imidazole ring itself can be functionalized. For example, the C4 and C5 positions can undergo electrophilic substitution, allowing for the introduction of various substituents. This multi-faceted reactivity enables chemists to use this compound as a starting point in multi-step syntheses, systematically adding complexity to achieve a final target molecule with specific biological or material properties. nih.govlifechemicals.com

The development of advanced polymers and materials often relies on monomers with specific, well-defined functionalities. Imidazole and its derivatives have been extensively used in the creation of functional polymers, including ionic liquids, conjugated polymers, and coordination polymers. nih.govresearchgate.net The imidazole ring can participate in hydrogen bonding and metal coordination, while the butyl chain influences solubility and physical properties like the glass transition temperature of the resulting polymer.

This compound can be envisioned as a precursor to polymerizable monomers. For instance, the ester could be converted to a functional group capable of polymerization, such as a vinyl or an acrylic group. The resulting imidazole-containing polymers could have applications in areas like gene delivery, antimicrobial coatings, or as membranes for separation technologies, owing to the unique chemical properties imparted by the imidazole moiety. researchgate.netelsevierpure.com

Catalytic Applications of Imidazole-Derived Species

The imidazole ring is not only a structural component but also a key player in catalysis. Its ability to be readily converted into other catalytically active species, particularly N-heterocyclic carbenes (NHCs), has made it a central focus in modern catalytic research.

N-Heterocyclic carbenes (NHCs) are a class of stable carbenes that have emerged as powerful organocatalysts for a wide range of chemical transformations. researchgate.netpageplace.de They are typically generated in situ from the deprotonation of precursor azolium salts. nih.govacs.org this compound can be readily converted into such a precursor. Alkylation of the N3 nitrogen followed by hydrolysis of the ester and decarboxylation would yield a 1-butyl-3-alkyl-imidazolium salt, the direct precursor to an NHC.

These imidazole-derived NHCs are particularly famous for their ability to induce "umpolung" or dipole inversion reactivity. acs.org A classic example is the benzoin (B196080) condensation, where an aldehyde, normally an electrophile at its carbonyl carbon, is converted into a nucleophilic acyl anion equivalent. beilstein-journals.orgeurjchem.com This transformation enables the synthesis of valuable α-hydroxy ketones and other complex molecules from simple aldehyde starting materials. researchgate.net

| Reaction | Description | Role of NHC |

|---|---|---|

| Benzoin Condensation | Dimerization of aldehydes to form α-hydroxy ketones. beilstein-journals.org | Forms a Breslow intermediate, converting an aldehyde into an acyl anion equivalent. mdpi.com |

| Stetter Reaction | Conjugate addition of an aldehyde to an activated alkene. | Catalyzes the 1,4-addition of an aldehyde-derived acyl anion equivalent. nih.gov |

| Transesterification | Conversion of one ester to another by reaction with an alcohol. | Activates the alcohol as a nucleophile. |

| Aza-Benzoin Condensation | Coupling between an aldehyde and an imine to form α-amino ketones. mdpi.com | Generates the Breslow intermediate which then attacks the imine electrophile. mdpi.com |

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net These materials are renowned for their high porosity, large surface areas, and tunable structures, making them promising for applications in gas storage, separation, and catalysis. mdpi.comsciengine.comnih.gov

The design of MOFs relies heavily on the geometry and functionality of the organic linkers. nih.gov Molecules that contain multiple coordination sites are ideal candidates. After hydrolysis of its methyl ester to a carboxylate, 1-butyl-1H-imidazole-2-carboxylic acid becomes a bifunctional linker. The imidazole ring's nitrogen atoms can coordinate to one metal center, while the carboxylate group's oxygen atoms can bind to another, enabling the formation of extended, stable, three-dimensional networks. rsc.orgmdpi.com The butyl group, while not directly involved in coordination, can influence the framework's properties by modifying the pore environment and hydrophobicity.

| MOF Designation | Metal Ion | Ligand Type | Key Feature/Application |

|---|---|---|---|

| ZIFs (Zeolitic Imidazolate Frameworks) | Zn(II), Co(II) | Substituted Imidazoles | Exceptional thermal and chemical stability, used in gas separation. google.com |

| [Cd2(μ2-HPhIDC)2(phen)2] | Cd(II) | 2-phenyl-1H-imidazole-4,5-dicarboxylic acid | Forms one-dimensional infinite chains. rsc.org |

| TIBM-Cu | Cu(II) | 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene | High CO2 adsorption capacity due to open metal sites. mdpi.com |

| [Cu(4-HIBA)2(H2O)4] | Cu(II) | 4-(1H-imidazol-4-yl)benzoic acid | Structural diversity depending on reaction conditions, potential for gas adsorption. acs.org |

Contribution to the Development of Novel Functional Materials

The true value of a chemical compound like this compound lies in its potential to give rise to materials with novel and useful properties. By serving as a precursor to highly active organocatalysts (NHCs), it contributes to greener and more efficient chemical synthesis. researchgate.net

Furthermore, its role as a building block for coordination polymers and MOFs opens the door to materials designed for specific functions. nih.gov For example, MOFs built from imidazole-carboxylate linkers can be tailored for selective gas capture, which is crucial for carbon capture technologies and hydrogen storage. The photoluminescent properties observed in some of these coordination polymers suggest potential applications in chemical sensors and optoelectronic devices. mdpi.com The incorporation of such molecules into polymers can also lead to materials with enhanced thermal stability or specific ion-conducting properties, relevant for batteries and fuel cells. elsevierpure.comtandfonline.com Thus, from a single, well-defined molecular structure, a diverse array of functional materials can be accessed, each with properties fine-tuned by the inherent chemistry of the imidazole-carboxylate core.

Innovative Approaches in Carbon Dioxide Utilization and Green Chemistry

The utilization of carbon dioxide (CO2) as a renewable C1 feedstock is a cornerstone of green chemistry, aiming to convert this abundant greenhouse gas into valuable chemicals. Imidazole derivatives, particularly N-heterocyclic carbene (NHC)-CO2 adducts, have emerged as highly effective catalysts and reagents in this field. The compound this compound is structurally related to these important intermediates.

N-heterocyclic carbenes are highly reactive organocatalysts that can readily react with carbon dioxide in a reversible manner to form stable, crystalline NHC-CO2 adducts. nih.gov These adducts, which are zwitterionic carboxylates, serve as effective carriers and activators of CO2. nih.gov The formation of the adduct sequesters CO2 from a gaseous state into a solid or dissolved form, providing a method for CO2 capture.

Once captured, the CO2 within the adduct is activated and can be transferred to other substrates, making these adducts valuable "all-in-one" carboxylating agents. magtech.com.cn The thermal stability of these adducts is a critical factor in their application; for instance, the presence of free CO2 can inhibit the decomposition of the adduct, while reactants like epoxides may have a negative effect on their stability. nih.gov This strategy of capture and in-situ transformation avoids the need to handle gaseous CO2 under high pressure for subsequent reactions and represents an efficient pathway for its chemical fixation. nih.govmagtech.com.cn

The activated CO2 held by the NHC-CO2 adduct can be readily transferred to various nucleophiles to synthesize valuable organic carbonates and other carboxylated products. A prominent application is the reaction with epoxides (oxiranes) to produce cyclic carbonates, which are important compounds used as polar aprotic solvents, electrolytes in lithium-ion batteries, and as precursors for polycarbonates. nih.gov

The NHC-CO2 adduct itself can act as the sole catalyst for the coupling reaction between CO2 and epoxides. nih.gov In this process, the zwitterionic adduct facilitates the ring-opening of the epoxide and the subsequent insertion of the carboxylate group to form the five-membered cyclic carbonate ring. nih.gov The catalytic activity can be influenced by the stability of the specific NHC-CO2 adduct used; for example, more sterically hindered adducts may show higher thermal stability but potentially lower catalytic turnover rates compared to less stable analogs. nih.gov

Below is a table summarizing representative transformations utilizing NHC-CO2 adducts for the synthesis of value-added chemicals.

| Substrate | Reagent/Catalyst | Product | Significance of Product |

|---|---|---|---|

| Epoxides (e.g., Propylene Oxide) | NHC-CO₂ Adduct | Cyclic Carbonates (e.g., Propylene Carbonate) | Green solvents, battery electrolytes, polymer precursors |

Future Perspectives and Emerging Research Avenues

Development of Green and Sustainable Synthetic Methodologies for Imidazole-2-Carboxylates

The synthesis of imidazole (B134444) derivatives is undergoing a significant transformation, driven by the principles of green chemistry. researchgate.net Traditional methods often involve harsh reaction conditions, hazardous solvents, and multi-step processes, leading to significant waste generation. researchgate.net Future research is intensely focused on developing eco-friendly, efficient, and economically viable synthetic routes for imidazole-2-carboxylates.

Key areas of development include the use of alternative energy sources such as microwave and ultrasound irradiation, which can accelerate reaction rates, improve yields, and reduce energy consumption. researchgate.netdntb.gov.ua Microwave-assisted synthesis, for instance, has been successfully applied to the preparation of polysubstituted imidazoles using green catalysts like chromium(III) oxide (Cr₂O₃) nanoparticles synthesized from plant extracts. nih.gov Similarly, the use of recyclable catalysts, such as zinc oxide (ZnO) nanoparticles, and environmentally benign solvents like water is a growing trend. nih.govmdpi.comresearchgate.net These methods offer operational simplicity, shorter reaction times, and high yields of the desired products. nih.gov For the synthesis of the foundational imidazole-2-carboxylic acids, methods involving the reaction of imidazoles with carbon dioxide under pressure represent a direct carboxylation route, though optimizing conditions for sustainability remains a key objective. google.com

| Green Synthetic Approach | Energy Source/Catalyst | Advantages | Relevant Compounds |

| Microwave Irradiation | Microwaves | Rapid heating, shorter reaction times, increased yields, improved selectivity. researchgate.net | Polysubstituted imidazoles, 2,4,5-trisubstituted imidazoles. researchgate.netnih.gov |

| Ultrasound Irradiation | High-frequency sound waves | Enhanced mass transfer, cavitation effects leading to faster reactions. researchgate.netdntb.gov.ua | Imidazole derivatives. researchgate.net |

| Ball Milling | Mechanical energy | Solvent-free conditions, reduced waste, high efficiency. researchgate.netdntb.gov.ua | Imidazole derivatives. researchgate.net |

| Green Catalysis | ZnO NPs, Cr₂O₃ NPs, Zeolites, Ionic Liquids. nih.govmdpi.com | Recyclability, high efficiency, mild reaction conditions, reduced environmental impact. nih.govmdpi.comresearchgate.net | 1H-benzo[d]imidazole derivatives, polysubstituted imidazoles. nih.govmdpi.com |

| Aqueous Media | Water as solvent | Non-toxic, inexpensive, environmentally benign. nih.gov | Polysubstituted imidazoles. nih.gov |

In-depth Understanding of Complex Reaction Dynamics and Stereochemical Control

While various synthetic methods for imidazoles exist, a deep, quantitative understanding of the reaction dynamics, including kinetics and mechanistic pathways, is often lacking. For compounds like methyl 1-butyl-1H-imidazole-2-carboxylate, future research must prioritize detailed mechanistic studies. This involves elucidating the roles of catalysts, intermediates, and transition states to enable rational optimization of reaction conditions for improved yield and purity.

Furthermore, as imidazole derivatives are increasingly used in complex molecular architectures, the control of stereochemistry becomes paramount. The development of stereoselective synthetic routes to chiral imidazole-containing molecules is a significant emerging challenge. This will require the design of novel chiral catalysts or the use of chiral auxiliaries that can effectively control the three-dimensional arrangement of atoms during the synthesis of substituted imidazole-2-carboxylates. Achieving such control is crucial for applications in pharmaceuticals and chiral materials, where specific stereoisomers are often responsible for the desired activity.

Computational Design and Prediction of Novel Imidazole Architectures for Specific Chemical Functions

The convergence of synthetic chemistry and computational science offers powerful tools for the rational design of new molecules. kva.se Future research will increasingly leverage computational methods to design and predict the properties of novel imidazole architectures, including derivatives of this compound, for highly specific functions. nih.govnih.gov Techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics simulations are becoming indispensable. mdpi.comrsc.org

These computational approaches can predict a wide range of properties, including electronic structure, reactivity, and potential biological activity, thereby guiding synthetic efforts towards the most promising candidates. nih.govmdpi.com For example, in silico studies can be used to design imidazole-based enzyme inhibitors by predicting their binding affinity to a target's active site. nih.govnih.gov This predictive power accelerates the discovery process, reduces the need for extensive trial-and-error synthesis, and minimizes resource expenditure. nih.gov Computational tools are also vital in materials science for predicting how the incorporation of specific imidazole units will influence the bulk properties of a material, such as conductivity or porosity. mdpi.comrsc.org

| Computational Technique | Application in Imidazole Chemistry | Predicted Properties / Outcomes |

| Density Functional Theory (DFT) | Elucidating electronic structure and reactivity. mdpi.com | HOMO-LUMO energy gaps, molecular electrostatic potential, thermodynamic stability. mdpi.com |

| Molecular Docking | Predicting binding modes and affinities of imidazole derivatives to biological targets (e.g., enzymes, receptors). nih.govnih.gov | Binding affinity, identification of key interactions, rational design of inhibitors. nih.gov |

| ADMET Prediction | In silico screening for Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. nih.gov | Oral bioavailability, drug-likeness, potential toxicity profiles. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of imidazole-containing systems, such as their interaction with proteins or within materials. rsc.org | Conformational stability, binding free energies, transport phenomena. rsc.org |

Exploration of Advanced Catalytic Systems Based on Imidazole-Derived Ligands and Carbenes

Imidazole derivatives are foundational to the development of advanced catalytic systems. nih.gov A significant area of future research involves their use as precursors for N-heterocyclic carbenes (NHCs). nih.govnih.gov NHCs are powerful neutral, two-electron donor ligands that form highly stable and active complexes with a wide range of transition metals. nih.govrsc.org These metal-NHC complexes are versatile catalysts for numerous organic transformations, including cross-coupling reactions and olefin metathesis. nih.govnih.gov The ester group in this compound could be strategically modified to synthesize novel imidazolium (B1220033) salts, which are the direct precursors to NHCs. nih.govacs.org

Beyond NHCs, the imidazole scaffold itself is a versatile ligand in coordination chemistry. researchgate.netrsc.org The nitrogen atoms of the imidazole ring can coordinate to metal centers, enabling the construction of sophisticated catalysts and metal-organic frameworks (MOFs). researchgate.netfrontiersin.org Research is moving towards designing imidazole-based ligands with tailored steric and electronic properties to fine-tune the activity and selectivity of metal catalysts for specific reactions, such as the dehydrogenation of formic acid for hydrogen production. researchgate.net

| Imidazole-Based System | Role in Catalysis | Example Applications |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donor ligands for stabilizing metal centers. nih.govrsc.org | Ruthenium-based olefin metathesis, Nickel-catalyzed C-H arylation, organocatalysis (e.g., benzoin (B196080) condensation). nih.govnih.gov |

| Imidazole-Derived Ligands | Coordination to metal ions to form active catalytic species. researchgate.netrsc.org | Suzuki coupling reactions, formic acid dehydrogenation, construction of catalytic MOFs. frontiersin.orgresearchgate.net |

| Imidazolium Salts | Precursors to NHCs; can act as organocatalysts or components of ionic liquids. acs.orgrsc.org | Cycloaddition of CO₂ to epoxides, substrates in catalytic substitution reactions. rsc.orgrsc.org |

Integration into Next-Generation Functional Materials with Tailored Chemical Properties

The unique chemical properties of the imidazole ring—including its aromaticity, hydrogen-bonding capabilities, and ability to coordinate with metals—make it an ideal building block for next-generation functional materials. mdpi.comuminho.pt Future research will focus on the strategic integration of imidazole-2-carboxylate derivatives into advanced materials to impart specific, tailored properties.

One promising avenue is the development of imidazole-based liquid crystals, where the rigid, planar structure of the imidazole core can promote the formation of mesophases. mdpi.com Another critical area is in proton-conducting materials for applications in fuel cells. Crystalline 2D-polymers and metal-organic frameworks (MOFs) incorporating imidazole units can exhibit ultrahigh proton conductivity due to the formation of extensive hydrogen-bond networks. acs.orgacs.org The imidazole moiety can act as both a proton donor and acceptor, facilitating efficient proton transport. acs.org Furthermore, the ability of the imidazole nitrogen atoms to bind with various ions makes these compounds excellent candidates for developing optical chemosensors for the detection of environmentally or biologically relevant species. mdpi.comuminho.pt

| Material Type | Role of Imidazole Moiety | Potential Application |

| Proton-Conducting Materials (MOFs, 2D Polymers) | Forms hydrogen-bond networks, acts as a proton carrier. acs.orgacs.org | Proton-exchange membranes for fuel cells. acs.org |

| Optical Chemosensors | Acts as a recognition and binding site for specific ions through coordination and hydrogen bonding. mdpi.comuminho.pt | Environmental monitoring, biological sensing. mdpi.com |

| Liquid Crystals | Provides structural rigidity and promotes mesophase formation. mdpi.com | Display technologies, advanced optical materials. mdpi.com |

| Coordination Polymers | Serves as a versatile N-donor ligand to link metal centers into extended networks. researchgate.netrsc.orgresearchgate.net | Gas storage, separation, heterogeneous catalysis. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.